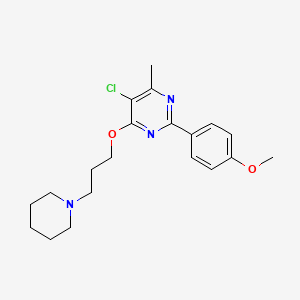
Sigma-1 receptor antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in the endoplasmic reticulum (ER) membranes. Changes in its function and expression have been associated with various neurological disorders, including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer’s disease (AD), and Huntington’s disease (HD) . When activated by a variety of ligands, S1R stabilizes intracellular systems and acts as a chaperone with neuroprotective properties.
化学反応の分析
シグマ-1 受容体拮抗薬 2 が経る具体的な化学反応は、十分に文書化されていません。受容体拮抗薬として、特定の分子標的に作用し、その活性を調節すると考えられます。その合成に関連する一般的な試薬と条件は、依然として不明です。
4. 科学研究への応用
科学的研究の応用
Neurobiology: It may play a role in modulating neuronal physiology and synaptic plasticity .
Neurodegenerative Diseases: Research suggests that S1R agonists are broadly neuroprotective, making this compound relevant for therapeutic interventions in neurodegenerative disorders .
Cellular Bioenergetics: S1R’s presence in lipid rafts and its regulation of lipid and protein trafficking at the mitochondrial-associated membrane (MAM) domain could impact cellular bioenergetics .
作用機序
シグマ-1 受容体拮抗薬 2 がその効果を発揮する正確なメカニズムは、まだ明らかになっていません。S1R は、ER および細胞膜の両方にあるイオンチャネルなど、さまざまなクライアントタンパク質と相互作用すると考えられています。 輸送の制御を通じて、細胞膜のイオンチャネル活性を変化させることで、細胞/オルガネラレベルで機能する可能性もあります .
6. 類似の化合物との比較
残念ながら、類似の化合物に関する具体的な情報とそのシグマ-1 受容体拮抗薬 2 との比較は容易に入手できません。他の化合物と比較して、その独自性を探求するためには、さらなる研究が必要です。
準備方法
残念ながら、シグマ-1 受容体拮抗薬 2 の具体的な合成経路および工業的生産方法は、文献では容易に入手できません。この分野の研究は現在も進行中であり、さらなる調査により、より詳細な情報が明らかになる可能性があります。
生物活性
Sigma-1 receptors (S1R) are integral membrane proteins that have gained attention for their role in various biological processes, including pain modulation, neuroprotection, and addiction. Sigma-1 receptor antagonists, such as Sigma-1 receptor antagonist 2 (often referred to in studies as CM-304 or similar compounds), have shown promise in treating conditions like neuropathic pain and cancer. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Sigma-1 receptors are known to modulate several signaling pathways and ion channels. Antagonists of these receptors can influence neurotransmitter release and neuronal excitability. Specifically, Sigma-1 receptor antagonists have been shown to inhibit the activity of voltage-gated sodium channels (Nav) and modulate calcium signaling pathways, which are crucial in pain perception and neuronal survival .
Ion Channel Modulation
Research indicates that sigma-1 receptor antagonists can directly inhibit sodium channels such as Nav1.2 and Nav1.4. This inhibition may contribute to the analgesic effects observed in models of neuropathic pain . Additionally, antagonists can alter calcium influx through NMDA receptors, further affecting pain pathways .
Pharmacological Effects
The pharmacological profile of this compound has been characterized through various studies:
Table 1: Pharmacological Effects of this compound
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Neuropathic Pain Management : In a study involving male mice with chronic constriction injury (CCI), administration of CM-304 demonstrated dose-dependent reductions in allodynia, suggesting its potential as a non-opioid analgesic alternative .
- Cancer Treatment : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it showed significant antiproliferative activity against rat C6 glioma and human neuroblastoma SK-N-SH cells. The mechanism involved oxidative stress rather than caspase activation, indicating a unique pathway for inducing cell death in tumor cells .
- Safety Profile : In preclinical trials, compounds like RC-752 (a derivative) exhibited no cytotoxic effects on normal human cell lines and demonstrated a favorable pharmacokinetic profile, indicating potential for safe therapeutic use .
特性
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOHCOAHZFOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














